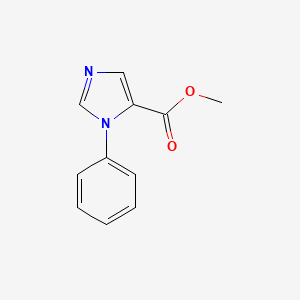

Methyl 1-phenyl-1H-imidazole-5-carboxylate

Description

Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Sciences

The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a fundamental structural motif that imparts unique properties to the molecules in which it is found. Its electronic characteristics, capacity for hydrogen bonding, and ability to coordinate with metals make it a privileged structure in various scientific domains.

The journey of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent compound, which he named glyoxaline, from the reaction of glyoxal (B1671930) and ammonia (B1221849). molbase.comrjptonline.org This pioneering work opened the door to the exploration of a vast new class of heterocyclic compounds. Over the subsequent decades, chemists developed numerous synthetic methodologies, allowing for the creation of a diverse array of substituted imidazoles. rjptonline.org

Table 1: Key Milestones in Imidazole Chemistry

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1858 | First synthesis of imidazole (glyoxaline) | Heinrich Debus | Marked the beginning of imidazole chemistry. molbase.comrjptonline.org |

| 1870s | Availability of various imidazole derivatives | Various | Expansion of the chemical space for exploration. rjptonline.org |

| Early 20th Century | Identification in natural products like histidine and histamine | Various | Revealed the biological significance of the imidazole ring. |

| Mid-20th Century to Present | Development of numerous synthetic routes | Various | Enabled the synthesis of complex and functionally diverse imidazole derivatives for various applications. rjptonline.org |

The imidazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of biologically active compounds and pharmaceuticals. nih.govnih.gov This prevalence is due to the imidazole ring's ability to engage in various biological interactions, serving as a bioisostere for other functional groups and improving the pharmacokinetic properties of drug candidates. habitablefuture.org

Imidazole derivatives exhibit a remarkably broad spectrum of pharmacological activities. rjptonline.org They form the basis for antifungal agents (e.g., clotrimazole (B1669251), ketoconazole), antibacterial and antiprotozoal drugs (e.g., metronidazole), and anticancer therapies. rjptonline.orgnih.gov The imidazole moiety is also integral to the structure of essential biological molecules, including the amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in physiological processes. nih.gov The wide-ranging applications have led to the synthesis of thousands of imidazole compounds in the quest for more potent and less toxic therapeutic agents. rjptonline.org

Table 2: Examples of Pharmacologically Active Imidazole Derivatives

| Compound Class | Example(s) | Pharmacological Activity |

|---|---|---|

| Antifungals | Ketoconazole (B1673606), Clotrimazole, Miconazole (B906) | Inhibition of fungal cell membrane synthesis. |

| Antibacterials/Antiprotozoals | Metronidazole, Megazol | Used against anaerobic bacteria and protozoa. |

| Anti-cancer Agents | Dacarbazine, Tipifarnib | Various mechanisms including DNA alkylation and enzyme inhibition. |

| Antihypertensives | Losartan | Angiotensin II receptor blocker. |

| Antiulcer Agents | Cimetidine, Omeprazole | H2 receptor antagonist and proton pump inhibitor. |

Beyond the pharmaceutical realm, imidazole and its derivatives have found significant use in industrial and material science applications. They serve as important precursors and intermediates in the synthesis of agrichemicals, such as fungicides and herbicides. The unique chemical properties of the imidazole ring also make it a valuable component in the development of ionic liquids, which are salts that are liquid at low temperatures and are used as environmentally benign solvents and electrolytes.

In materials science, imidazole-containing polymers are explored for a variety of applications. These polymers can exhibit properties such as proton conductivity for fuel cell membranes, and their ability to coordinate with metal ions is harnessed in the creation of catalysts and functional materials. Imidazolium (B1220033) salts, a class of imidazole derivatives, are precursors to stable carbenes, which are important ligands in organometallic chemistry and catalysis.

Overview of Methyl 1-phenyl-1H-imidazole-5-carboxylate as a Research Subject

This compound is a specific molecule within the vast family of imidazole derivatives that has attracted scientific interest as a building block and a subject of study in its own right.

From a structural standpoint, this compound is a disubstituted imidazole. Its core is the 1H-imidazole ring, which is substituted at two positions:

Position 1: A phenyl group is attached to one of the nitrogen atoms.

Position 5: A methyl carboxylate (ester) group is attached to a carbon atom.

This specific arrangement of a phenyl group at the N-1 position and an ester group at the C-5 position places it in the class of 1,5-disubstituted imidazole-5-carboxylates. This substitution pattern significantly influences the molecule's electronic properties, solubility, and spatial conformation, which in turn dictate its reactivity and potential biological activity.

Table 3: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| CAS Registry Number | 83846-62-2 epa.gov |

| Molecular Formula | C₁₁H₁₀N₂O₂ cas.org |

| Canonical SMILES | COC(=O)C1=CN(C=N1)C2=CC=CC=C2 cas.org |

| InChIKey | CKWUTWFZMPGKGM-UHFFFAOYSA-N cas.org |

Direct and extensive research published specifically on this compound is limited. However, its structural class is the subject of active investigation, pointing to several potential research trajectories for this compound.

As a Synthetic Intermediate: The presence of the ester functional group makes it a valuable precursor for the synthesis of other complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, hydrazide, or other functional groups. nih.gov For instance, studies on related 1,5-diaryl-1H-imidazole-4-carboxylate esters show their use in creating novel carboxylic acids and carbohydrazides that were evaluated as potential inhibitors of the HIV-1 integrase enzyme. nih.gov This suggests that this compound could serve as a key building block in medicinal chemistry programs.

Exploration of Pharmacological Activity: Research into structurally similar compounds has revealed significant biological effects. A study on DL-1-(1-arylalkyl)imidazole-5-carboxylate esters, a class that includes the core structure of the subject compound, identified them as a novel type of potent, rapid, and short-acting hypnotic agents in rats. tue.nlacs.org This indicates that the 1-phenyl-1H-imidazole-5-carboxylate scaffold may have activity targeting the central nervous system.

Development of Imaging Agents: A closely related analogue, where the N-1 substituent is a phenylethyl group instead of a phenyl group, has been developed into a radiolabeled positron emission tomography (PET) imaging agent. nih.gov Specifically, the carbon-11 (B1219553) labeled version, known as [¹¹C]Metomidate or [¹¹C]MTO, is a potent inhibitor of the 11β-hydroxylase enzyme and is used to image adrenocortical tumors and distinguish them from non-cortical lesions. nih.gov This application highlights the potential for this class of imidazole esters to be adapted for diagnostic purposes in oncology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-12-8-13(10)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWUTWFZMPGKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232741 | |

| Record name | Methyl 1-phenyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83846-62-2 | |

| Record name | Methyl 1-phenyl-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-phenyl-1H-imidazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83846-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-phenyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-phenyl-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 1-PHENYL-1H-IMIDAZOLE-5-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L84ARF3DHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Methyl 1 Phenyl 1h Imidazole 5 Carboxylate

Established Synthetic Routes to Methyl 1-phenyl-1H-imidazole-5-carboxylate and its Core Imidazole (B134444) Structure

The construction of the 1-phenyl-1H-imidazole-5-carboxylate framework relies on foundational reactions in heterocyclic chemistry. These methods typically involve the systematic assembly of the five-membered diazole ring from acyclic precursors, followed by the introduction of the necessary substituents. The synthesis of the target molecule generally involves the condensation of a suitable imidazole precursor, attachment of a phenyl group, and a subsequent esterification step. ontosight.ai

Condensation Reactions in Imidazole Synthesis

Condensation reactions are a classical and widely utilized approach for constructing the imidazole ring. researchgate.netbenthamscience.com These reactions typically involve the combination of a 1,2-dicarbonyl compound, an aldehyde, and an amine source, which provides the two nitrogen atoms of the heterocycle. jetir.orgderpharmachemica.com While versatile, traditional methods like the Debus synthesis, which uses glyoxal (B1671930), formaldehyde, and ammonia (B1221849), often result in low yields. jetir.orgderpharmachemica.com

Modern variations of these condensation reactions employ different catalysts and conditions to improve efficiency and yield. ijprajournal.comresearchgate.net For instance, the use of ionic liquids or microwave assistance can accelerate reaction times and produce cleaner products. benthamscience.comderpharmachemica.com The general principle involves the formation of a diimine intermediate from the dicarbonyl compound and ammonia (or a primary amine), which then condenses with an aldehyde to form the imidazole ring. wikipedia.orghandwiki.org This multicomponent approach allows for significant diversity in the final substituted imidazole products. researchgate.net

Cyclization Approaches for Imidazole Ring Formation

Cyclization reactions provide a powerful alternative to classical condensation methods, often allowing for more controlled and regioselective synthesis of substituted imidazoles. rsc.org These strategies involve forming the heterocyclic ring from a linear precursor that already contains most of the required atoms.

The cyclization of amido-nitriles represents a more recent strategy for forming disubstituted imidazoles. rsc.orgnih.gov In this approach, a suitably functionalized amido-nitrile undergoes cyclization, often mediated by a catalyst. For example, nickel-catalyzed protocols have been developed that allow for the cyclization under mild conditions. rsc.org This method is compatible with a variety of functional groups, including aryl halides and other heterocycles, affording 2,4-disubstituted NH-imidazoles. The proposed mechanism involves a nickel-catalyzed addition to the nitrile group, followed by tautomerization and a dehydrative cyclization to yield the final imidazole product. rsc.orgnih.gov

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, and they are particularly well-suited for the synthesis of substituted imidazoles. wikipedia.orghandwiki.org

The Debus-Radziszewski synthesis is a foundational MCR for imidazoles, involving the condensation of a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and ammonia or a primary amine. jetir.orgwikipedia.orgscribd.com This reaction, first reported by Heinrich Debus in 1858, is still used commercially to produce C-substituted imidazoles. jetir.orghandwiki.org The reaction proceeds in two conceptual stages: formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde. wikipedia.orgscribd.comresearchgate.net Using a primary amine instead of ammonia yields N-substituted imidazoles. wikipedia.orghandwiki.org Despite its utility, this method can suffer from low yields and side reactions. ijprajournal.com

| Reaction | Reactants | Product Type | Key Features |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | C-substituted or N-substituted Imidazoles | Foundational multi-component reaction; can have low yields. jetir.orgijprajournal.comwikipedia.org |

| Wallach | N,N'-disubstituted oxamide (B166460), Phosphorus pentachloride | N-substituted Imidazoles | Involves chlorination and subsequent reduction. jetir.orgpharmaguideline.comrsc.org |

| Van Leusen | Aldimine, Tosylmethyl isocyanide (TosMIC) | 1,4,5-trisubstituted Imidazoles | Versatile three-component reaction; mild conditions. organic-chemistry.orgacs.orgtsijournals.com |

The Wallach synthesis provides a route to N-substituted imidazoles by treating an N,N'-disubstituted oxamide with a chlorinating agent like phosphorus pentachloride. jetir.orgderpharmachemica.com This forms a chlorine-containing intermediate which, upon reduction, yields the imidazole ring. jetir.orgpharmaguideline.com Mechanistic studies suggest the involvement of nitrile ylide species in this transformation. rsc.orgpsu.edu

The Van Leusen imidazole synthesis is a highly versatile and popular method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgtsijournals.comnih.gov In its three-component format (vL-3CR), an aldehyde and a primary amine react in situ to form an aldimine. organic-chemistry.orgacs.org This aldimine then undergoes a base-induced cycloaddition with TosMIC. tsijournals.com Subsequent elimination steps lead to the formation of 1,4,5-trisubstituted imidazoles under mild conditions. organic-chemistry.orgtsijournals.com This method's popularity stems from its operational simplicity and the wide variety of aldehydes, amines, and TosMIC derivatives that can be employed, allowing for the synthesis of a broad range of imidazole-based molecules. nih.govmdpi.com

Esterification and Functional Group Introduction at C-5 Position

For the synthesis of this compound, the introduction of the methyl ester group at the C-5 position is a critical step. This can be achieved through several strategies. One common approach involves constructing the imidazole ring with a carboxylic acid group at the C-5 position, followed by a standard esterification reaction. ontosight.ainih.gov For example, reacting 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with methyl iodide can yield the desired methyl ester. nih.gov

Advanced and Stereoselective Synthetic Strategies for this compound Analogues

Modern synthetic chemistry seeks to develop more efficient, sustainable, and selective methods for preparing complex molecules. researchgate.netbenthamscience.com In the context of imidazole synthesis, this translates to greener reaction conditions, the use of novel catalysts, and the development of stereoselective transformations for producing chiral analogues. benthamscience.comscilit.com

Advanced strategies often focus on metal-catalyzed reactions, which can enable bond formations that are difficult to achieve through classical methods. benthamscience.comorganic-chemistry.org For example, copper-catalyzed and gold-catalyzed cyclizations of alkynes with nitrogen-containing compounds have emerged as powerful tools for regioselective imidazole synthesis. organic-chemistry.orgchim.it These methods can provide access to highly functionalized imidazoles under mild conditions. chim.it

Mitsunobu Reaction for Stereoselective Coupling

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of alcohols to a variety of other functional groups, including esters. A key feature of this reaction is its stereoselectivity, typically proceeding with a complete inversion of configuration at the alcohol's chiral center. This makes it particularly valuable in the synthesis of chiral molecules.

The general mechanism involves the activation of an alcohol with a combination of a phosphine, usually triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a key alkoxyphosphonium salt intermediate. Subsequent nucleophilic attack by a pronucleophile, like a carboxylic acid, displaces the triphenylphosphine oxide in an Sₙ2 manner, resulting in the desired product with inverted stereochemistry.

While a direct application of the Mitsunobu reaction to synthesize this compound from a corresponding chiral alcohol precursor is not extensively detailed in the provided search results, the principles of the reaction are broadly applicable. For instance, if a chiral secondary alcohol were coupled with 1-phenyl-1H-imidazole-5-carboxylic acid, the reaction would be expected to yield the corresponding ester with an inverted stereocenter.

Table 1: Key Reagents in the Mitsunobu Reaction

| Reagent Role | Common Examples |

| Phosphine | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

| Pronucleophile | Carboxylic acids, Phenols, Imides |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) |

Metal-Catalyzed Synthetic Protocols (e.g., Nickel, Copper, Ruthenium Catalysis)

Transition-metal catalysis offers efficient and versatile methods for the construction of imidazole rings. Catalysts based on nickel, copper, and ruthenium are prominent in these synthetic strategies, often enabling C-N and C-C bond formations that are crucial for building the heterocyclic core and introducing substituents.

Copper Catalysis: Copper catalysts are widely used for the synthesis of imidazole derivatives. For example, copper(I) iodide (CuI) has been shown to catalyze three-component domino reactions involving aldehydes, 2-aminopyridines, and terminal alkynes to form imidazo[1,2-a]pyridines. Copper-catalyzed oxidative cyclization is another key method, which can be used to synthesize substituted imidazoles under aerobic conditions. These methods highlight copper's role in facilitating oxidative C-H amination and other coupling reactions essential for imidazole synthesis.

Nickel Catalysis: Nickel-catalyzed reactions are also employed, particularly for direct C-H arylation. For instance, a Ni(0)-catalyzed direct C-2 arylation of an existing imidazole ring can be used to introduce aryl groups, demonstrating a powerful method for derivatization.

Ruthenium Catalysis: Ruthenium complexes have gained attention for their catalytic activity in various organic transformations, including C-H activation and multicomponent reactions. While more commonly applied to the functionalization of existing imidazole rings rather than their initial synthesis, ruthenium's role in catalyzing C-C bond formation is significant.

Table 2: Examples of Metal-Catalyzed Reactions for Imidazole Synthesis

| Metal Catalyst | Reaction Type | Application |

| Copper (Cu) | Domino Reaction / Oxidative Cyclization | Formation of the imidazole ring from various precursors. |

| Nickel (Ni) | Direct C-H Arylation | Introduction of aryl substituents onto the imidazole core. |

| Ruthenium (Ru) | C-H Activation / Functionalization | Derivatization and C-C bond formation on pre-formed imidazoles. |

One-Pot Synthesis Approaches (e.g., Nitro Reductive Cyclization)

One-pot synthesis methodologies are highly valued in chemical synthesis for their efficiency, reduced reaction times, and often higher yields compared to multi-step procedures. For the synthesis of imidazole and related benzimidazole (B57391) structures, reductive cyclization of ortho-nitroarylamines is a notable one-pot strategy.

In this approach, an o-nitroarylamine is reacted with an aldehyde in the presence of a reducing agent. Sodium dithionite (B78146) (Na₂S₂O₄) is a commonly used reagent for this purpose, facilitating the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the aldehyde to form the imidazole or benzimidazole ring. This method avoids the isolation of intermediate steps, streamlining the synthetic process. Electrochemical methods have also been developed for the reductive cyclization of o-nitroanilines, offering a reagent-free alternative under open-air conditions. rsc.org

Isotopic Labeling Methods for Radiolabeling (e.g., [11C]Methyl Iodide)

Radiolabeling is a critical technique for creating tracers for medical imaging techniques like Positron Emission Tomography (PET). The introduction of a short-lived positron-emitting isotope, such as Carbon-11 (B1219553) (¹¹C), into a biologically active molecule allows for its in vivo tracking.

Chemical Reactivity and Derivatization Studies of this compound

Oxidation Reactions and Derivative Formation

The imidazole ring is an aromatic heterocycle, and its reactivity towards oxidation can be complex. While the imidazole ring itself is generally resistant to oxidation, strong oxidizing conditions or photochemical reactions can lead to transformations. Photo-oxidation of some imidazole derivatives can occur, leading to ring-opened products or other complex structures. The specific oxidation reactions for this compound would depend on the reagents and conditions used, potentially affecting the imidazole core, the phenyl substituent, or leading to coupling reactions.

Reduction Reactions and Functional Group Modification

The primary sites for reduction in this compound are the methyl ester group and, under more forcing conditions, the imidazole ring itself.

Reduction of the Ester Group: The methyl ester can be readily reduced to a primary alcohol, yielding (1-phenyl-1H-imidazol-5-yl)methanol. This transformation is typically accomplished using powerful hydride reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, quantitatively converting the ester to the corresponding alcohol. orgoreview.comlibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. orgoreview.com Diisobutylaluminium hydride (DIBAL-H) can be used to achieve a partial reduction to the aldehyde under controlled conditions. orgoreview.com

Reduction of the Imidazole Ring: The imidazole ring is known for its aromatic stability and resistance to catalytic hydrogenation. acs.org However, hydrogenation of the imidazole ring can be achieved under specific conditions. For example, using platinum oxide as a catalyst in a solvent of acetic anhydride (B1165640) at room temperature and atmospheric pressure has been shown to successfully reduce the imidazole ring, forming an imidazolidine (B613845) derivative. acs.org

Table 3: Common Reducing Agents and Their Products

| Reagent | Functional Group Targeted | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Methyl Ester | Primary Alcohol |

| Diisobutylaluminium Hydride (DIBAL-H) | Methyl Ester | Aldehyde (partial reduction) |

| Platinum Oxide (PtO₂) / Acetic Anhydride | Imidazole Ring | Imidazolidine derivative |

Nucleophilic and Electrophilic Reactivity of the Imidazole Ring

The imidazole ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms, which significantly influence its chemical reactivity. In this compound, the imidazole core is substituted with a phenyl group at the N-1 position and a methyl carboxylate group at the C-5 position. These substituents exert considerable electronic effects, modulating the nucleophilic and electrophilic character of the imidazole ring and directing the outcome of chemical transformations.

The imidazole ring, in general, is considered an electron-rich heterocycle, making it susceptible to electrophilic attack. globalresearchonline.netnih.gov However, the presence of the electron-withdrawing phenyl and methyl carboxylate groups in this compound is expected to decrease the electron density of the imidazole ring, thereby deactivating it towards electrophilic substitution compared to unsubstituted imidazole. Conversely, these electron-withdrawing groups may render the ring more susceptible to nucleophilic attack. globalresearchonline.net

Electrophilic Substitution Reactions

Electrophilic substitution in imidazoles typically occurs at the C-4 or C-5 positions, as these are the most electron-rich carbons in the ring. globalresearchonline.netuobabylon.edu.iq However, in the case of this compound, the C-5 position is already substituted. Therefore, electrophilic attack would be expected to occur at the C-2 or C-4 positions. The N-1 phenyl group, being electron-withdrawing, will generally disfavor electrophilic attack.

Table 1: Predicted Reactivity of Imidazole Ring Positions in this compound towards Electrophiles

| Position | Predicted Reactivity | Rationale |

| C-2 | Moderately reactive | Electron-withdrawing N-phenyl group deactivates this position. |

| C-4 | Most reactive | Less sterically hindered and most electron-rich carbon available for substitution. |

This table is based on general principles of imidazole reactivity and the electronic effects of the substituents.

Bromination:

Nitration:

The nitration of imidazole derivatives is a known transformation. For example, 1-methylimidazole (B24206) can be nitrated to produce 1-methyl-5-nitroimidazole. nih.gov Given the deactivating nature of the substituents in this compound, harsher nitrating conditions would likely be required compared to simple alkyl-substituted imidazoles. The primary product would be anticipated to be the 4-nitro derivative.

Nucleophilic Reactivity

The imidazole ring itself is generally not highly susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups. globalresearchonline.net The presence of the N-phenyl and C-5 methoxycarbonyl groups in this compound does increase the electrophilicity of the ring carbons, particularly the C-2 position, making it a potential site for nucleophilic attack.

N-Alkylation and N-Acylation:

The pyridine-like nitrogen (N-3) in the imidazole ring possesses a lone pair of electrons and is generally nucleophilic, readily participating in alkylation and acylation reactions. However, in 1-substituted imidazoles like this compound, this nitrogen is already part of the aromatic system and less available for such reactions under neutral conditions. The formation of imidazolium (B1220033) salts through quaternization at the N-3 position is a possibility, particularly with potent alkylating agents.

Table 2: Summary of Potential Reactivity of the Imidazole Ring

| Reaction Type | Reagent/Conditions | Expected Outcome |

| Electrophilic Halogenation | Br₂ | Substitution at C-4 |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Substitution at C-4 |

| Nucleophilic Attack | Strong Nucleophiles | Potential attack at C-2 |

| N-Alkylation | Alkyl Halides | Quaternization at N-3 to form imidazolium salt |

This table provides a predictive overview based on the reactivity of similar imidazole derivatives.

Structure Activity Relationships and Molecular Design of Methyl 1 Phenyl 1h Imidazole 5 Carboxylate Derivatives

Positional Substitution Effects on Biological Activity and Binding Affinity

The introduction of functional groups at different positions of the imidazole (B134444) derivative scaffold can significantly modulate binding affinity and biological activity through electronic and steric effects, as well as by introducing new interactions with biological targets.

Modification of the N1-phenyl ring with substituents at the ortho, meta, or para positions is a key strategy in tuning the pharmacological profile of Methyl 1-phenyl-1H-imidazole-5-carboxylate derivatives. The position of the substituent dictates its spatial orientation and potential to interact with specific pockets within a target's binding site.

Research on related phenyl-imidazole compounds, such as 4-phenyl-imidazole derivatives designed as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO), provides valuable insights. In these studies, the introduction of hydroxyl (-OH) or thiol (-SH) groups at the ortho and meta positions of the phenyl ring led to a significant increase in inhibitory potency. nih.gov Docking simulations predicted that these substituents could form specific hydrogen bonds with amino acid residues, such as serine 167 (S167), in the enzyme's active site. nih.gov Conversely, para-substitution did not offer the same advantage, indicating that proximity to the imidazole core and the correct vector for hydrogen bonding are crucial.

Interestingly, the enhanced binding affinity was not found to be a result of changes in the electronic charge on the imidazole ring itself, but rather from these direct, specific protein-ligand interactions. nih.gov This highlights that the strategic placement of hydrogen bond donors or acceptors on the N1-phenyl ring can exploit specific interactions to anchor the ligand more firmly in the binding site, thereby enhancing affinity and activity.

Table 1: Effect of Phenyl Ring Substitution on IDO Inhibition for Phenyl-Imidazole Analogs This table is based on data for 4-phenyl-imidazole derivatives, illustrating the principle of positional substitution.

| Compound | Substitution on Phenyl Ring | IC50 (µM) |

|---|---|---|

| Unsubstituted | None | 48 |

| Ortho-Hydroxy | 2-OH | 2.2 |

| Meta-Hydroxy | 3-OH | 1.5 |

| Para-Hydroxy | 4-OH | 30 |

| Ortho-Thiol | 2-SH | 3.8 |

| Meta-Thiol | 3-SH | 1.6 |

Replacing the entire phenyl group at the N1 position with other substituents dramatically alters the molecule's properties. A prominent example is the modification leading to Metomidate, a potent inhibitor of the 11β-hydroxylase enzyme. nih.gov In Metomidate, the N1-phenyl group is replaced by a 1-phenylethyl group. This substitution introduces a chiral center and provides a different spatial arrangement of the aromatic ring relative to the imidazole core, which is critical for its high-affinity binding. nih.govnih.gov

In other studies focusing on antidepressant activity, N-substituted imidazole-5-carboxamides were synthesized where the N1 substituent was a benzyl (B1604629) group. brieflands.comresearchgate.net The resulting compounds were found to be significantly more potent than the reference drug, moclobemide. researchgate.net This suggests that a flexible benzyl group, which allows the phenyl ring to adopt various conformations, can be beneficial for activity at certain targets. The success of both the rigid 1-phenylethyl and the flexible benzyl groups underscores that the optimal N1-substituent is highly target-dependent, but bulky, aromatic moieties at this position are generally well-tolerated and can be key pharmacophoric elements.

The methyl carboxylate group at the C-5 position is a critical site for modification that can influence a compound's solubility, metabolic stability, and ability to act as a hydrogen bond acceptor. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides or hydrazides.

In the development of inhibitors for the HIV-1 integrase (IN)-LEDGF/p75 interaction, a series of 1,5-diaryl-1H-imidazole-4-carboxylate esters (structurally related to the title compound) were synthesized and subsequently converted to their corresponding carboxylic acids and carbohydrazides. mdpi.com Biological screening revealed that derivatives containing the carbohydrazide (B1668358) moiety (-CONHNH₂) exhibited the highest inhibitory activity, in some cases surpassing 80% inhibition at test concentrations. mdpi.com This suggests that the carbohydrazide group, with its additional hydrogen bond donor and acceptor capabilities, may form more extensive interactions within the binding pocket compared to the original ester or the carboxylic acid.

The case of Metomidate also highlights the importance of the ester. Its corresponding carboxylic acid, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, is the immediate precursor in its synthesis. nih.govchemicalbook.com The final esterification step to produce the methyl ester is crucial for its activity and application as a PET imaging tracer. nih.gov

Table 2: Influence of C-Position Functional Group on HIV-1 IN-LEDGF/p75 Inhibition Data based on a 1,5-diaryl-1H-imidazole-4-carboxylate scaffold, illustrating the principle of C-position modification.

| N1-Substituent | C5-Substituent | Functional Group at C4 | % Inhibition @ 100 µM |

|---|---|---|---|

| p-Chlorophenyl | p-Methylphenyl | Carboxylic Acid | 80% |

| p-Bromophenyl | p-Methylphenyl | Carbohydrazide | 89% |

| p-Bromophenyl | Phenyl | Carboxylic Acid | 58% |

| p-Bromophenyl | Phenyl | Carbohydrazide | 70% |

Stereochemical Considerations in Structure-Activity Relationships

When modifications introduce chiral centers into the molecule, the specific three-dimensional arrangement (stereochemistry) of atoms becomes a critical determinant of biological activity. Biological macromolecules like enzymes and receptors are themselves chiral, leading to stereospecific interactions with ligands.

The development of inhibitors based on the 1-(1-phenylethyl)-1H-imidazole-5-carboxylate scaffold provides a clear example of the importance of stereochemistry. The hypnotic agent Etomidate (the ethyl ester) and its methyl ester analog Metomidate are used clinically and experimentally as the pure (R)-enantiomer. nih.govchemicalbook.comcymitquimica.com The carboxylic acid precursor is specifically named (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. nih.govchemicalbook.com

This high degree of stereoselectivity implies that the (R)-configuration at the 1-phenylethyl substituent is essential for high-affinity binding to its target, 11β-hydroxylase. nih.gov The specific spatial orientation of the phenyl ring and the methyl group provided by the (R)-center allows for an optimal fit into the chiral binding pocket of the enzyme. The corresponding (S)-enantiomer is significantly less active, demonstrating that the precise 3D structure is paramount for biological function. Therefore, in the design of high-affinity ligands based on this scaffold, controlling the stereochemistry at this position is a primary consideration.

Given the profound difference in activity between enantiomers, obtaining chirally pure compounds is essential for accurate biological evaluation and clinical use. The presence of an inactive or less active enantiomer can lead to misleading SAR data, higher required doses, and potentially distinct off-target effects.

Consequently, significant effort in medicinal chemistry is dedicated to enantioselective synthesis, which aims to produce a single enantiomer preferentially. Methods for achieving this include using chiral starting materials, employing chiral catalysts, or utilizing chiral auxiliaries that direct the stereochemical outcome of a reaction. beilstein-journals.org For derivatives like Metomidate, synthesis begins with the resolved (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid to ensure the final product has high enantiomeric purity. nih.gov The development of synthetic routes that provide access to enantiomerically pure N-(1-phenylethyl)aziridine-2-carboxylates, which are versatile chiral building blocks, further illustrates the importance placed on obtaining stereochemically defined compounds for subsequent use in the synthesis of biologically active molecules. beilstein-journals.org

Rational Design Principles for Modulating Selectivity and Potency

Rational drug design for imidazole derivatives focuses on understanding and manipulating the molecular interactions between the compound and its biological target. nih.govplos.org This process aims to optimize the therapeutic profile by maximizing on-target activity while minimizing off-target effects. Key to this endeavor are principles that govern the modulation of binding affinity and specificity through targeted structural modifications.

The molecular scaffold—the core structure of a molecule—is fundamental to its biological activity. For derivatives of this compound, the 1-phenyl-1H-imidazole-5-carboxylate unit serves as the primary scaffold. Tailoring this scaffold is a powerful strategy for modulating binding selectivity.

One approach involves modifying or replacing substituents on the core ring. For example, the phenyl group at the N-1 position and the methyl carboxylate group at the C-5 position can be altered to explore different binding pockets or introduce new interaction points with a target protein. Computational studies have shown that the nature of substituents on the imidazole ring significantly influences its interaction with targets. nih.gov

Another strategy is fragment-based joining, where the core scaffold is linked to other molecular fragments to create novel chemical entities with improved properties. nih.gov This can be particularly effective in optimizing how a molecule fits within a binding site. For instance, research on cyclin-dependent kinase (CDK) inhibitors demonstrated that novel cis-substituted cyclobutyl-4-aminoimidazole scaffolds led to improved potency against CDK5 and a 30-fold increase in selectivity over CDK2. plos.org This highlights how modifications to the scaffold allow the molecule to access deeper portions of the substrate-binding pocket, thereby enhancing both potency and selectivity. plos.org

Once a promising scaffold is identified, its specificity can be fine-tuned by optimizing electrostatic and steric interactions with the target. nih.govacs.org

Electrostatic Interactions: These are long-range forces that can be modulated to achieve selectivity, even with residues distal to the binding site. acs.org The distribution of charges within a molecule is critical for its interaction with the polar and charged residues of a protein's active site. Computational studies on imidazole derivatives have demonstrated that their binding energy with metal cations can be systematically tuned by altering the electronic properties of the substituents. nih.gov Electron-donating groups on the imidazole ring increase metal-binding energy, while electron-withdrawing groups decrease it. nih.gov This principle can be extrapolated to interactions with amino acid residues in a target protein, allowing for the rational design of derivatives with optimized electrostatic complementarity for a specific target over others. nih.govacs.org

Table 1: Effect of Substituents on Metal-Cation Binding Energy in Imidazole Derivatives This table is illustrative, based on principles described in computational studies. nih.gov

| Substituent on Imidazole Ring | Electronic Effect | Predicted Binding Energy Trend |

|---|---|---|

| -NH₂ (Amino) | Electron-Donating | Increased |

| -CH₃ (Methyl) | Electron-Donating | Increased |

| -H (Hydrogen) | Neutral (Reference) | Baseline |

| -Cl (Chloro) | Electron-Withdrawing | Decreased |

Steric Interactions: The size and shape of a molecule (its sterics) dictate how well it fits into a binding site. Selectivity can be achieved by designing molecules that fit the unique topology of the target's active site but clash with the active sites of off-target proteins. nih.gov For example, selectivity for p38 MAPK inhibitors from a series of pyridinylimidazoles was achieved through specific interactions with the Thr106 residue, which differs in other kinases. acs.org Similarly, studies on CDK inhibitors revealed that the imidazole ring of the inhibitors forms key interactions with specific residues like Phe82 and Leu83/Cys83, and these interactions are crucial for binding. plos.org By carefully modifying the size and shape of the substituents on the this compound core, derivatives can be designed to exploit subtle differences in the architecture of target binding sites.

Molecular Hybridization Approaches in Imidazole Compound Design

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. researchgate.netresearchgate.net This approach aims to create compounds with enhanced affinity, improved selectivity, or a multi-target profile. The imidazole scaffold is an excellent platform for hybridization due to its versatile synthetic chemistry and established biological importance. documentsdelivered.comresearchgate.net

Numerous studies have demonstrated the success of this approach. For example, researchers have designed and synthesized novel imidazole-1,2,3-triazole hybrids based on a hybrid pharmacophore approach. nih.govmdpi.com In one study, a series of these hybrids were screened for anticancer activity against several cancer cell lines. The results showed that the hybridization was beneficial, as the parent S-propargylimidazole compound showed no significant activity, whereas some of the hybrid molecules were highly potent. nih.gov The compound 4k in the study, which features a long alkyl side chain, was found to be one of the most potent derivatives against the MCF-7 breast cancer cell line, with an IC₅₀ value comparable to the standard drug doxorubicin. nih.gov This enhanced activity was attributed to the presence of the lipophilic alkyl chain appended to the triazole ring. nih.gov

Table 2: Anticancer Activity of Selected Imidazole-1,2,3-Triazole Hybrids Data extracted from a study on novel imidazole derivatives. nih.gov

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4k | MCF-7 | 0.38 |

| Doxorubicin (Standard) | MCF-7 | 0.35 |

| S-propargylimidazole (Parent) | MCF-7 | >50 |

Other successful hybridization strategies include combining the imidazole scaffold with indole (B1671886), benzimidazole (B57391), and 1,3,4-thiadiazole (B1197879) moieties. researchgate.netresearchgate.netmdpi.com The hybridization of imidazole and indole moieties into a single framework is considered an advanced approach to designing novel compounds with potentially enhanced biological properties. researchgate.net These examples underscore the power of molecular hybridization to generate novel derivatives of core structures like this compound with significantly improved therapeutic potential.

Computational and Theoretical Studies on Methyl 1 Phenyl 1h Imidazole 5 Carboxylate

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research for predicting molecular properties. orientjchem.org DFT methods are widely used to study imidazole (B134444) derivatives, providing a balance between computational cost and accuracy for investigating electronic structure, reactivity, and molecular surfaces. nih.govacs.orgresearchgate.net

Electronic property analysis focuses on the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acs.org The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. acs.orgnih.gov A smaller energy gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. nih.govijsrset.com

| MEP Map | Molecular Electrostatic Potential map. | Visualizes charge distribution, identifying reactive sites. |

DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. nih.gov Theoretical calculations of vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C NMR), and electronic transitions (UV-Vis) are commonly performed. nih.govacs.org For instance, the calculated vibrational spectra can help in the assignment of experimental IR bands to specific functional group vibrations, such as the C=O stretching of the ester group or C=C stretching in the aromatic rings. nih.gov Similarly, predicted ¹H and ¹³C NMR chemical shifts, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, aid in the interpretation of experimental NMR spectra. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein or enzyme. These methods are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.netresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov For Methyl 1-phenyl-1H-imidazole-5-carboxylate, this would involve placing the molecule into the active site of a selected target enzyme. Imidazole derivatives have been studied as inhibitors for various enzymes, including those involved in cancer and microbial pathways. researchgate.netresearchgate.netnih.gov The docking process generates various poses of the ligand in the binding pocket, which are then scored based on how well they fit and interact with the target. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and behavior of the ligand-protein complex over time. ijsrset.commdpi.com MD simulations provide a more dynamic picture, showing how the ligand and protein adjust their conformations and how the interactions evolve, offering deeper insights into the binding stability. ijsrset.com

A primary output of molecular docking is the binding energy (or docking score), which estimates the binding affinity between the ligand and the target. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.govresearchgate.net

These simulations also provide detailed information about the specific non-covalent interactions that stabilize the complex. For this compound, key potential interactions include:

Hydrogen Bonding: The ester oxygen atoms and the imidazole nitrogen atoms could act as hydrogen bond acceptors.

Pi-Pi Stacking: Favorable stacking interactions can occur between the aromatic systems of the ligand (both the phenyl and imidazole rings) and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the enzyme's active site. researchgate.net

Hydrophobic Interactions: The phenyl group can engage in hydrophobic interactions with nonpolar residues.

Table 2: Common Interaction Types in Ligand-Target Binding

| Interaction Type | Description | Potential Groups Involved in this compound |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Ester oxygens, Imidazole nitrogens. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl ring, Imidazole ring. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution. | Phenyl ring. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule. |

Intermolecular Interaction Analysis in Crystal Structures

The analysis of crystal structures provides definitive experimental evidence of intermolecular interactions that govern how molecules pack in the solid state. These interactions are crucial for understanding physical properties like melting point and solubility. While a specific crystal structure for this compound is not detailed in the reviewed literature, analysis of closely related 1-phenyl-1H-imidazole derivatives reveals common interaction motifs. iucr.orgresearchgate.net

Hirshfeld Surface Analysis

A Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in its crystalline environment, allowing researchers to identify close contacts between neighboring molecules.

The analysis generates several plots and surfaces:

dnorm Surface: This surface highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii of the interacting atoms.

Without a published crystal structure for this compound, this analysis cannot be performed, and consequently, no data on its specific intermolecular interactions can be presented.

Hydrogen Bonding Networks and Crystal Packing

The crystal packing of a molecule describes how individual molecules arrange themselves in a solid-state crystal lattice. This arrangement is governed by various intermolecular forces, with hydrogen bonds often playing a crucial role in defining the structure.

An analysis of hydrogen bonding networks involves identifying:

Types of Hydrogen Bonds: Determining which atoms act as hydrogen bond donors and acceptors (e.g., C–H···O, N–H···N).

Geometric Parameters: Measuring the bond lengths and angles of these interactions to assess their strength and significance.

Supramolecular Motifs: Recognizing repeating patterns of hydrogen bonds that form chains, dimers, sheets, or more complex three-dimensional networks.

This information is derived directly from X-ray crystallographic data. As no such data has been found for this compound, a detailed description of its hydrogen bonding network and crystal packing cannot be provided.

Advanced Analytical and Spectroscopic Techniques in Methyl 1 Phenyl 1h Imidazole 5 Carboxylate Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique used to separate the components of a mixture. ijsrtjournal.com In the context of methyl 1-phenyl-1H-imidazole-5-carboxylate research, various liquid chromatography methods are employed for analysis, isolation, and purification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of imidazole (B134444) derivatives. Method development for this compound typically involves reverse-phase (RP) chromatography, where the stationary phase is nonpolar and the mobile phase is polar.

A common approach utilizes a C18 column, which provides a hydrophobic stationary phase suitable for retaining the compound. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN) and water. sielc.comsielc.com An acidic modifier is usually added to improve peak shape and control the ionization state of the analyte. While phosphoric acid can be used, formic acid is often preferred, especially when the HPLC system is coupled with a mass spectrometer. sielc.comsielc.comsielc.com Separation can be achieved through either isocratic elution (constant mobile phase composition) or gradient elution (composition varies over time), with the latter being useful for separating mixtures with components of varying polarities.

Table 1: Illustrative HPLC Method Parameters for Imidazole Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Reverse-phase separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Acetonitrile and Water with Formic Acid | Elutes the compound from the column; acid improves peak shape. sielc.comsielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. researchgate.net |

| Detection | UV Detector (e.g., 215 nm or 254 nm) | Quantifies the analyte based on its light absorbance. researchgate.net |

| Temperature | Ambient or controlled (e.g., 45 °C) | Affects viscosity and separation efficiency. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced speed, resolution, and sensitivity. ijpda.org This technology utilizes columns packed with smaller particles (typically sub-2 µm), which allows for higher flow rates and pressures (up to 100 MPa). ijpda.org The result is a dramatic reduction in analysis time, often by up to 90%, without sacrificing separation quality. ijsrtjournal.com

For this compound, converting an HPLC method to UPLC can yield significant benefits in terms of sample throughput and efficiency. ijsrtjournal.com The increased peak concentration and reduced chromatographic dispersion in UPLC also enhance the sensitivity of detectors, particularly mass spectrometers, by promoting more efficient ionization. ijsrtjournal.com Columns such as the ACQUITY UPLC BEH C18 are designed to withstand high pressures and provide superior efficiency and peak symmetry. ijpda.orgresearchgate.net

Preparative Chromatography for Compound Isolation and Purification

When a pure sample of this compound is needed for further research, such as for structural confirmation or biological assays, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of a specific compound. sielc.comsielc.com

The same principles of reverse-phase chromatography used in analytical HPLC are applied. sielc.comsielc.com An analytical method is first developed and optimized, and then it is scaled for preparative work by using a larger column with a greater amount of stationary phase and operating at a higher flow rate. After separation, fractions of the eluent are collected, and those containing the purified target compound are combined. This approach has been successfully used to purify related imidazole compounds with high radiochemical purity (>99%). nih.gov

Mass Spectrometry for Molecular Characterization and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis.

MS Compatible Mobile Phase Development

When coupling liquid chromatography with mass spectrometry (LC-MS), the mobile phase composition is critical. The solvents and additives must be volatile to allow for efficient ionization and to avoid contaminating the high-vacuum environment of the mass spectrometer. shimadzu.com

Non-volatile buffers, such as phosphate (B84403) buffers, are incompatible with MS and must be replaced. shimadzu.com Volatile salts like ammonium (B1175870) acetate (B1210297) and ammonium formate (B1220265) are commonly used as MS-compatible buffer systems. shimadzu.com Similarly, volatile acids like formic acid are preferred over non-volatile acids like phosphoric acid for pH control and to act as a proton source, facilitating the formation of protonated molecules ([M+H]⁺) in positive-ion mode electrospray ionization (ESI). sielc.comsielc.comshimadzu.com The choice of organic solvent, typically acetonitrile or methanol, also influences ionization efficiency. nih.govshimadzu.com

Table 2: Common Mobile Phase Components for LC-MS

| Component | Suitability for MS | Reason |

|---|---|---|

| Solvents | ||

| Acetonitrile | High | Volatile and good eluting strength. shimadzu.com |

| Methanol | High | Volatile and a protic solvent aiding ionization. shimadzu.com |

| Water | High | The primary polar component, highly volatile. shimadzu.com |

| Additives | ||

| Formic Acid | High | Volatile acid, promotes protonation ([M+H]⁺). sielc.comshimadzu.com |

| Acetic Acid | High | Volatile acid, suitable for pH adjustment. shimadzu.com |

| Ammonium Formate | High | Volatile salt, acts as a buffer. shimadzu.com |

| Ammonium Acetate | High | Volatile salt, acts as a buffer. shimadzu.com |

Analysis of Adducts and Fragmentation Patterns

In soft ionization techniques like ESI, this compound primarily forms adduct ions rather than fragmenting extensively. acdlabs.com The most common adduct in positive-ion mode is the protonated molecule, [M+H]⁺. Other common adducts include those formed with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which may be present as trace contaminants in the sample or solvent. acdlabs.com

Tandem mass spectrometry (MS/MS) is used to induce and analyze fragmentation, providing valuable structural information. In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound (Molecular Weight: 202.21 g/mol ), predictable fragmentation patterns would include: ncats.io

Loss of the methyl group (-CH₃): Resulting in a fragment corresponding to [M+H-15]⁺.

Loss of the methoxy (B1213986) group (-OCH₃): Leading to an acylium ion [M+H-31]⁺.

Loss of the entire methoxycarbonyl group (-COOCH₃): Resulting in a fragment at [M+H-59]⁺.

Cleavage of the phenyl ring or imidazole ring: Generating characteristic fragments related to these stable aromatic structures. libretexts.org

The analysis of these specific losses and the resulting m/z values allows for unambiguous identification and structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including "this compound". This technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure.

¹H and ¹³C NMR for Carbon-Hydrogen Framework Determination

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to determine the carbon-hydrogen framework of "this compound".

In ¹H NMR, the chemical shifts of the protons are influenced by their electronic environment. For "this compound", distinct signals would be expected for the protons on the imidazole ring, the phenyl ring, and the methyl ester group. The protons on the aromatic rings would typically resonate in the downfield region (around 7-8 ppm) due to the deshielding effect of the ring currents. The methyl protons of the ester group would appear in the upfield region (around 3-4 ppm).

In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms are also dependent on their electronic environment. The carbonyl carbon of the ester group would be expected to have the largest chemical shift (typically around 160-170 ppm). The carbons of the imidazole and phenyl rings would resonate in the aromatic region (around 110-150 ppm), while the methyl carbon of the ester group would appear at a much lower chemical shift (around 50-60 ppm).

A detailed analysis of the chemical shifts, integration of the signals (in ¹H NMR), and coupling patterns would allow for the complete assignment of the carbon-hydrogen framework.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on general principles of NMR spectroscopy and data for analogous compounds, as specific experimental data for the target compound was not available in the performed search.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole-H2 | ~7.8-8.2 | Singlet |

| Imidazole-H4 | ~7.5-7.9 | Singlet |

| Phenyl-H (ortho) | ~7.3-7.6 | Multiplet |

| Phenyl-H (meta) | ~7.3-7.6 | Multiplet |

| Phenyl-H (para) | ~7.3-7.6 | Multiplet |

| OCH₃ | ~3.7-4.0 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on general principles of NMR spectroscopy and data for analogous compounds, as specific experimental data for the target compound was not available in the performed search.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~160-165 |

| Imidazole-C2 | ~135-140 |

| Imidazole-C4 | ~125-130 |

| Imidazole-C5 | ~120-125 |

| Phenyl-C (ipso) | ~135-140 |

| Phenyl-C (ortho) | ~120-125 |

| Phenyl-C (meta) | ~128-132 |

| Phenyl-C (para) | ~125-130 |

| OCH₃ | ~50-55 |

Advanced NMR Techniques for Stereochemical Assignments

While "this compound" itself is not chiral and therefore does not have stereoisomers, advanced NMR techniques would be crucial for assigning the stereochemistry of its chiral derivatives. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons, which is essential for assigning relative stereochemistry. For molecules with chiral centers, the use of chiral shift reagents or the synthesis of diastereomeric derivatives can also aid in the determination of absolute stereochemistry by NMR.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method is the gold standard for determining the solid-state structure of molecules like "this compound".

Single Crystal X-ray Diffraction Studies

To perform a single crystal X-ray diffraction study, a high-quality single crystal of "this compound" is required. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution within the crystal. From this electron density map, the positions of the individual atoms can be determined, yielding a detailed three-dimensional model of the molecule. This model provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Analysis of Crystal System and Space Group

The analysis of the diffraction data also reveals the crystal system and space group of the compound. The crystal system describes the symmetry of the unit cell, the basic repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry of the crystal, including both the translational and point-group symmetries. The determination of the crystal system and space group is a fundamental aspect of the crystallographic analysis and provides insights into the packing of the molecules in the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound Specific experimental crystallographic data for "this compound" was not found in the performed searches. The following table presents a hypothetical data set based on common findings for similar organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1056.7 |

| Z | 4 |

Emerging Applications and Future Research Directions for Methyl 1 Phenyl 1h Imidazole 5 Carboxylate

Radiopharmaceutical Development and Imaging Applications

The utility of Methyl 1-phenyl-1H-imidazole-5-carboxylate in nuclear medicine, particularly in the synthesis of radiolabeled imaging agents, represents one of its most significant contributions to date. Its structural similarity to biologically active molecules makes it an ideal scaffold for the development of targeted radiopharmaceuticals.

Positron Emission Tomography (PET) Tracer Design (e.g., [11C]Metomidate)

A key application of this compound is its use as a precursor in the synthesis of [11C]Metomidate, a potent and selective inhibitor of the 11β-hydroxylase enzyme. This enzyme is crucial for the biosynthesis of cortisol and aldosterone (B195564) in the adrenal cortex and is often overexpressed in adrenocortical tumors. rsc.orgresearchgate.net

The synthesis of [11C]Metomidate involves the methylation of the corresponding carboxylic acid precursor, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, using [11C]methyl iodide. rsc.org This process has been refined to achieve high radiochemical purity and yield, enabling its clinical use as a PET tracer. rsc.org The relatively short half-life of carbon-11 (B1219553) (approximately 20.4 minutes) necessitates rapid and efficient synthesis and purification methods.

Application in Distinguishing Adrenocortical from Non-Cortical Lesions

[11C]Metomidate PET imaging has proven to be a highly effective non-invasive method for differentiating between adrenocortical and non-adrenocortical lesions. rsc.orgresearchgate.net Adrenal incidentalomas, which are adrenal masses discovered incidentally during imaging for other reasons, are a common clinical finding. rsc.orgresearchgate.net Differentiating benign, non-hypersecretory adenomas from malignant or hormone-secreting tumors is crucial for appropriate patient management. rsc.orgresearchgate.net

Clinical studies have demonstrated that adrenocortical tumors, which have high expression of 11β-hydroxylase, exhibit high uptake of [11C]Metomidate. rsc.org In contrast, non-cortical lesions, such as metastases from other cancers, show low to negligible uptake. rsc.org This high specificity allows for the accurate identification of tumors of adrenocortical origin.

| Study Focus | Key Findings | Reference |

|---|---|---|

| Distinguishing Adrenal Lesions | [11C]Metomidate PET can effectively distinguish between adrenocortical and non-adrenocortical lesions. | rsc.org |

| Uptake in Adrenocortical Carcinoma | Primary and metastatic adrenocortical carcinomas show increased uptake of [11C]Metomidate. | rsc.org |

| Comparison with FDG-PET | While [11C]Metomidate is superior for identifying adrenocortical origin, FDG-PET is better for distinguishing between benign and malignant adrenal lesions. | rsc.org |

Role in Material Science and Advanced Functional Materials

The unique chemical structure of this compound, featuring an aromatic imidazole (B134444) ring and a reactive carboxylate group, makes it a valuable component in the field of material science. Its potential lies in its ability to be incorporated into larger molecular structures, imparting specific functionalities.

Development of Coatings and Polymers

While direct applications of this compound in commercially available coatings and polymers are not yet widely documented, the imidazole moiety is known to contribute to desirable properties in various materials. Imidazole and its derivatives can act as curing agents for epoxy resins, catalysts in polymerization reactions, and can be incorporated into polymer backbones to enhance thermal stability and conductivity. The phenyl and carboxylate groups on the molecule offer further sites for polymerization or cross-linking, suggesting its potential as a monomer or additive in the creation of specialized polymers and coatings with tailored properties.

Use as a Building Block in Complex Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. nbinno.com The imidazole ring can be further functionalized, and the carboxylate group can be converted into a variety of other functional groups, such as amides, alcohols, or other esters. This reactivity allows for the construction of intricate molecular architectures with potential applications in pharmaceuticals and agrochemicals. For example, imidazole-5-carboxylic acid derivatives are utilized in the synthesis of novel heterocyclic compounds with diverse biological activities. medcraveonline.com

Strategies for Overcoming Drug Resistance in Medicinal Chemistry

The emergence of drug resistance is a major challenge in the treatment of various diseases, including cancer and infectious diseases. The imidazole scaffold is a common feature in many clinically used drugs, and researchers are exploring imidazole derivatives for their potential to overcome resistance mechanisms. acs.org

Exploration of Novel Therapeutic Targets and Pathways

While research on this compound is ongoing, the imidazole scaffold is a key feature in many biologically active compounds. symc.edu.cn The exploration of novel therapeutic targets for this specific molecule can be guided by the activities of structurally similar compounds.

One of the most promising areas of investigation for imidazole derivatives is in oncology. Phenyl imidazole analogs have been designed and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway. symc.edu.cn The Hh pathway is crucial in embryonic development and its aberrant activation in adults is linked to several cancers. symc.edu.cn By inhibiting key components of this pathway, such as the Smoothened (Smo) receptor, these compounds can suppress tumor growth. symc.edu.cn

Another significant therapeutic target for imidazole-containing compounds is 11β-hydroxylase, an enzyme critical for cortisol and aldosterone biosynthesis in the adrenal cortex. nih.govnih.gov A structurally related compound, [11C]Metomidate, which is the radiolabeled version of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid methyl ester, is a potent inhibitor of this enzyme and is utilized as a tracer in Positron Emission Tomography (PET) for imaging adrenocortical tumors. nih.govnih.gov This highlights the potential of this compound derivatives to be developed as agents for endocrine disorders or as diagnostic tools.

Furthermore, sirtuins, a class of proteins that play a role in cellular regulation, have been identified as potential targets for imidazole derivatives. frontiersin.orgnih.gov Some studies have shown that certain imidazole compounds can act as sirtuin inhibitors, which is a promising strategy for cancer therapy as sirtuins are often dysregulated in cancer progression. frontiersin.orgnih.gov The potential of this compound to modulate sirtuin activity warrants further investigation.

| Therapeutic Target | Signaling Pathway/Process | Potential Application |

| Smoothened (Smo) Receptor | Hedgehog Signaling Pathway | Cancer Therapy |

| 11β-hydroxylase | Steroid Biosynthesis | Endocrine Disorders, Diagnostic Imaging |

| Sirtuins | Cellular Regulation, Gene Silencing | Cancer Therapy |

Green Chemistry Approaches in Imidazole Synthesis

The synthesis of imidazole derivatives is traditionally achieved through methods that can be harsh and environmentally unfriendly. researchgate.net In recent years, there has been a significant shift towards "green chemistry" approaches that prioritize sustainability, efficiency, and the use of non-hazardous materials. researchgate.netrsc.orgdntb.gov.ua

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgorientjchem.orgnih.govderpharmachemica.comresearchgate.net This technique has been successfully applied to the synthesis of various imidazole derivatives, including imidazole-4-carboxylates, which are structurally analogous to this compound. nih.gov The use of microwave irradiation can significantly reduce the energy consumption and solvent usage in the synthesis of these compounds. asianpubs.orgorientjchem.orgderpharmachemica.comresearchgate.net